molecular formula C14H21N B1608860 4-[2-(4-Methylphenyl)ethyl]piperidine CAS No. 26614-98-2

4-[2-(4-Methylphenyl)ethyl]piperidine

Cat. No. B1608860
CAS RN: 26614-98-2
M. Wt: 203.32 g/mol
InChI Key: UAMOWMWECFNJHB-UHFFFAOYSA-N
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Description

“4-[2-(4-Methylphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.32 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-[2-(4-Methylphenyl)ethyl]piperidine” is 1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .


Physical And Chemical Properties Analysis

“4-[2-(4-Methylphenyl)ethyl]piperidine” has a molecular weight of 203.32 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . The compound has a topological polar surface area of 12 Ų .

Scientific Research Applications

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Specific Scientific Field

The field of drug discovery and pharmaceuticals is where piperidine derivatives, including “4-[2-(4-Methylphenyl)ethyl]piperidine”, are most commonly used .

Application Summary

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Methods of Application

The methods of application or experimental procedures would depend on the specific application of the piperidine derivative. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .

Results or Outcomes

The results or outcomes of using piperidine derivatives in drug design are vast. They have been found to be effective in treating a variety of conditions, as mentioned above .

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of medicinal chemistry and drug synthesis .

Application Summary

Piperidine derivatives are used in the synthesis of biologically active compounds. They are key components in the structure of many pharmaceuticals .

Methods of Application

The methods involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Results or Outcomes

The outcomes of these syntheses are biologically active compounds that can be used in the development of new drugs .

Green Chemistry

Specific Scientific Field

This application is in the field of green chemistry .

Application Summary

Piperidine derivatives are synthesized using greener deep eutectic solvent media .

Methods of Application

The method involves a one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives .

Results or Outcomes

The outcome is the production of piperidine derivatives in a more environmentally friendly manner .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[2-(4-methylphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMOWMWECFNJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406501
Record name 4-[2-(4-methylphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methylphenyl)ethyl]piperidine

CAS RN

654662-98-3, 26614-98-2
Record name 4-[2-(4-Methylphenyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654662-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-methylphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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